molecular formula C8H16OS B13806657 2-Isopropyl-[1,3]oxathiepane CAS No. 90467-75-7

2-Isopropyl-[1,3]oxathiepane

Cat. No.: B13806657
CAS No.: 90467-75-7
M. Wt: 160.28 g/mol
InChI Key: LZMZQUMKBFLZGF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-[1,3]oxathiepane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with sulfur and oxygen sources under acidic or basic conditions . The reaction temperature and time are critical factors that influence the yield and purity of the final product.

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance reaction efficiency and product yield .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-[1,3]oxathiepane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

2-Isopropyl-[1,3]oxathiepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-[1,3]oxathiepane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-[1,3]oxathiepane is unique due to its seven-membered ring structure containing both oxygen and sulfur atoms. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

90467-75-7

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

2-propan-2-yl-1,3-oxathiepane

InChI

InChI=1S/C8H16OS/c1-7(2)8-9-5-3-4-6-10-8/h7-8H,3-6H2,1-2H3

InChI Key

LZMZQUMKBFLZGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1OCCCCS1

Origin of Product

United States

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